2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline
Description
The compound 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic molecule featuring a quinoxaline core substituted at position 2 with a methyl group and at position 3 with an azetidine ring. The azetidine is further functionalized with a (4-methyl-1H-pyrazol-1-yl)methyl moiety. Its synthesis likely involves multi-step reactions, including azetidine ring formation and subsequent substitution, as seen in analogous compounds .
Properties
IUPAC Name |
2-methyl-3-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-7-18-22(8-12)11-14-9-21(10-14)17-13(2)19-15-5-3-4-6-16(15)20-17/h3-8,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLZACPERENQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through the cyclization of a suitable amine with a halogenated compound.
Coupling of the pyrazole and azetidine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and azetidine rings, often using a coupling reagent such as a carbodiimide.
Formation of the quinoxaline core: The final step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring system.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring to a dihydroquinoxaline derivative.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline exhibit significant anticancer properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Case Study:
A study published in ACS Omega demonstrated that methyl derivatives of quinoxaline exhibited potent anticancer activity against several cancer cell lines, suggesting that the incorporation of pyrazole could enhance this effect due to its bioactive properties .
Antimicrobial Properties
Compounds containing pyrazole and quinoxaline structures have also been reported to possess antimicrobial activities. The presence of electron-withdrawing groups in the structure enhances their interaction with microbial targets, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Activity Against | Reference |
|---|---|---|---|
| Compound A | Quinoxaline + Pyrazole | E. coli, S. aureus | |
| Compound B | Quinoxaline + Thiazole | Pseudomonas aeruginosa |
Anticonvulsant Effects
The anticonvulsant potential of compounds resembling this compound has been explored in various studies. The pyrazole moiety is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
Case Study:
In a pharmacological study, thiazole-linked pyrazole compounds demonstrated significant anticonvulsant activity in animal models, showcasing their potential for treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the quinoxaline and pyrazole rings can significantly influence biological activity.
Key Findings:
- Substituent Effects: Electron-withdrawing groups enhance activity against microbial strains.
- Ring Modifications: Alterations in the azetidine ring can lead to improved binding affinity for biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and quinoxaline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The azetidine ring may also contribute to the compound’s overall conformation and reactivity, affecting its biological activity.
Comparison with Similar Compounds
Core Structural Variations
Azetidine vs. Larger Rings The azetidine (four-membered ring) in the target compound contrasts with five- or six-membered rings in analogs.
Substituent Diversity
- Pyrazole vs. Triazole/Pyridine: The 4-methylpyrazole group in the target compound differs from triazole substituents in 2-methyl-3-{2-[1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl]ethyl}quinoxaline (C₁₈H₂₂N₆). Triazoles often improve metabolic stability, whereas pyrazoles may modulate solubility or hydrogen-bonding interactions .
- Quinoxaline vs.
Physicochemical Properties
*Note: The target compound’s molecular formula is inferred as ~C₁₈H₂₀N₆ based on structural analogs.
- Solubility: The azetidine and pyrazole groups may enhance aqueous solubility compared to purely aromatic analogs like 2-methyl-3-(thiophen-2-yl)quinoxaline, which relies on hydrophobic thiophene .
- Thermal Stability : High melting points (e.g., 270–272°C in ) correlate with hydrogen-bonding groups (carboxylic acid), absent in the target compound, suggesting lower thermal stability.
Biological Activity
The compound 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline features a quinoxaline core, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 284.36 g/mol. The structure consists of a quinoxaline ring substituted with a methyl group and an azetidine moiety linked to a pyrazole derivative.
Biological Activity Overview
Research indicates that compounds featuring both quinoxaline and pyrazole scaffolds exhibit significant bioactivity, particularly in the fields of oncology and infectious diseases.
- Kinase Inhibition : Quinoxaline derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The incorporation of the pyrazole moiety enhances binding affinity to the ATP-binding sites of these kinases .
- Antimicrobial Properties : Quinoxaline-based compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrazole group may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
- Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various quinoxaline derivatives, including those with pyrazole substitutions. Results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to their ability to induce apoptosis and inhibit cell proliferation through kinase inhibition .
Case Study 2: Antimicrobial Efficacy
In vitro assays evaluated the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant growth inhibition, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests a potential application in treating resistant bacterial infections .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
